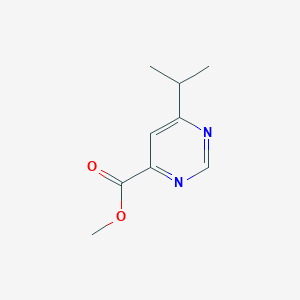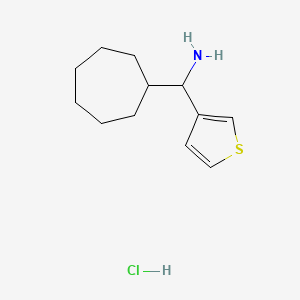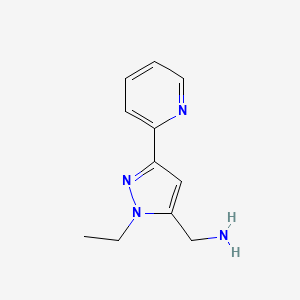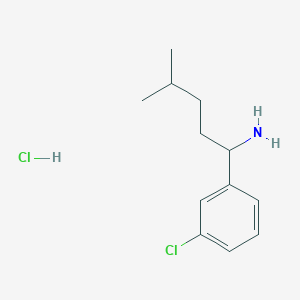![molecular formula C12H13NO4 B1489983 Ácido 4-((tetrahidrofurano-2-il)metil)-4H-furo[3,2-b]pirrol-5-carboxílico CAS No. 1707563-15-2](/img/structure/B1489983.png)
Ácido 4-((tetrahidrofurano-2-il)metil)-4H-furo[3,2-b]pirrol-5-carboxílico
Descripción general
Descripción
“4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is attached to a tetrahydrofuran ring, a five-membered ether ring . The carboxylic acid group is attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum provides information about the functional groups present in the molecule, while the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .
Aplicaciones Científicas De Investigación
Química Medicinal: Diseño y Síntesis de Fármacos
El anillo de pirrolidina, un componente central de este compuesto, se utiliza ampliamente en química medicinal para crear compuestos biológicamente activos. Su naturaleza saturada permite una exploración eficiente del espacio farmacoforo debido a la hibridación sp3, contribuyendo a la estereoquímica de la molécula y aumentando la cobertura tridimensional . Este compuesto podría utilizarse para diseñar fármacos con selectividad de objetivo, aprovechando la estereogenicidad del anillo de pirrolidina para lograr diferentes perfiles biológicos.
Agentes Antibacterianos
La investigación ha demostrado que los sustituyentes en el anillo de pirrolidina pueden influir significativamente en la actividad antibacteriana. El grupo tetrahidrofurano-2-ilmetil en el compuesto podría modificarse para mejorar sus propiedades antibacterianas, lo que podría conducir al desarrollo de nuevos antibióticos .
Investigación Antiviral
Los compuestos con un esqueleto de furo[3,2-b]pirrol han demostrado actividades antivirales. Este compuesto en particular podría investigarse por su eficacia contra los alfavirus, como el virus chikungunya, y puede exhibir un amplio espectro de actividad antiviral .
Síntesis Orgánica: Derivados de Pirrol
El compuesto puede servir como precursor para la síntesis de varios derivados de pirrol. Los pirroles son esenciales en química orgánica, y la capacidad de sintetizar diversos derivados a partir de un solo compuesto es valiosa para el desarrollo de nuevos materiales y productos químicos .
Síntesis Enantioselectiva
Debido a la estereogenicidad del anillo de pirrolidina, este compuesto puede utilizarse en la síntesis enantioselectiva. La orientación espacial de los sustituyentes puede conducir a diferentes modos de unión a proteínas enantioselectivas, lo cual es crucial para el desarrollo de fármacos quirales .
Fungicidas y Plaguicidas
La subunidad de pirrol es conocida por su aplicación en fungicidas y plaguicidas. Este compuesto podría explorarse por su posible uso en la agricultura para desarrollar nuevas formulaciones que sean más eficaces y respetuosas con el medio ambiente .
Fármacos Antiinflamatorios
Los derivados de pirrol también son conocidos por sus propiedades antiinflamatorias. Este compuesto podría investigarse por su posible uso en la creación de nuevos medicamentos antiinflamatorios, que podrían ayudar a tratar diversas enfermedades inflamatorias crónicas .
Fármacos Hipocolesterolémicos
La unidad de pirrol es un componente de algunos fármacos hipocolesterolémicos. La investigación sobre este compuesto podría conducir al desarrollo de nuevos fármacos que puedan controlar de manera más eficaz los niveles de colesterol en los pacientes .
Mecanismo De Acción
Target of Action
Pyrrole and tetrahydrofuran derivatives have been found in many bioactive compounds, suggesting they may interact with a variety of biological targets . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some pyrrole derivatives have been found to inhibit certain enzymes or bind to receptors, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many bioactive compounds work by affecting signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrrole and tetrahydrofuran derivatives, like other organic compounds, would be expected to be metabolized by the liver and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the type of cells it affects. Some potential effects could include altered cell signaling, changes in gene expression, or cell death .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound might be more or less active in different parts of the body due to variations in pH .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. Additionally, it is relatively non-toxic and has low bioavailability, making it safe for use in laboratory experiments. However, 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid also has some limitations. It is not as soluble in water as some other compounds, and its binding affinity to proteins and other small molecules is relatively weak.
Direcciones Futuras
For research include further exploration of its ability to interact with biological systems, its potential therapeutic applications, and its ability to modulate enzyme activity. Additionally, further research into the synthesis of 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, as well as its potential side effects and toxicity, could help to further understand its potential applications.
Propiedades
IUPAC Name |
4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSIDLMBBOAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C2C(=O)O)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)


![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)



![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)
![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)
